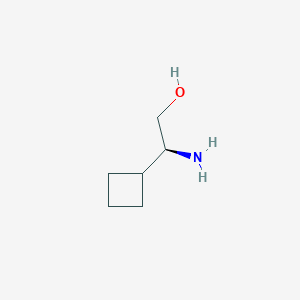![molecular formula C5H4N4 B11924480 3H-Pyrazolo[3,4-d]pyrimidine CAS No. 271-79-4](/img/structure/B11924480.png)
3H-Pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazolo[3,4-d]pyrimidine: is an organic compound belonging to the class of pyrazolopyrimidines. These compounds consist of a pyrazole ring fused to a pyrimidine ring. Pyrazolopyrimidines have gained significant attention due to their versatile pharmacological properties, including anti-proliferative and antitumor activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazolo[3,4-d]pyrimidine typically involves the formation of pyrazol-3-one substrates, which are then cyclized to form the pyrazolopyrimidine core. One common method involves the treatment of formimidate derivatives with hydrazine hydrate in ethanol . Another approach includes the ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: 3H-Pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to pyrazolopyrimidine oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of various substituents at different positions on the pyrazolopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substituent.
Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidines with potential pharmacological activities .
Wissenschaftliche Forschungsanwendungen
3H-Pyrazolo[3,4-d]pyrimidine has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 3H-Pyrazolo[3,4-d]pyrimidine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce apoptosis and halt the proliferation of cancer cells . Molecular docking studies have shown that this compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Vergleich Mit ähnlichen Verbindungen
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thioglycoside derivatives
Comparison: 3H-Pyrazolo[3,4-d]pyrimidine is unique due to its specific structural features and its ability to inhibit CDKs effectively. Compared to similar compounds, it has shown superior cytotoxic activities against various cancer cell lines . The presence of different substituents on the pyrazolopyrimidine ring can significantly influence its biological activity and specificity .
Eigenschaften
CAS-Nummer |
271-79-4 |
|---|---|
Molekularformel |
C5H4N4 |
Molekulargewicht |
120.11 g/mol |
IUPAC-Name |
3H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1,3H,2H2 |
InChI-Schlüssel |
ZKLZWYYOUIMSJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CN=CN=C2N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)










